Biological Activity & Synthetic Utility of 3-Cyclopropyl-4-nitro-1H-indazole: A Technical Guide
Biological Activity & Synthetic Utility of 3-Cyclopropyl-4-nitro-1H-indazole: A Technical Guide
This is an in-depth technical guide on the biological activity, synthetic utility, and pharmacological significance of 3-cyclopropyl-4-nitro-1H-indazole (CAS 1360931-72-1).[1]
Executive Summary & Compound Profile
3-Cyclopropyl-4-nitro-1H-indazole is a specialized heterocyclic building block primarily utilized in the high-throughput synthesis of kinase inhibitors and anti-infective agents.[1] While often categorized as a synthetic intermediate, its structural features—specifically the 3-cyclopropyl group and the 4-nitro moiety on the indazole core—confer unique pharmacological properties.[1]
This compound serves two critical roles in drug discovery:
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Direct Bioactive Scaffold: Nitro-indazoles exhibit intrinsic anti-parasitic (e.g., Leishmania) and anti-bacterial activity by interfering with redox homeostasis.[1]
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Pharmacophore Precursor: It is the immediate precursor to 4-amino-3-cyclopropyl-1H-indazole , a privileged scaffold for ATP-competitive kinase inhibitors (e.g., FGFR, VEGFR, and PI3K families).[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-cyclopropyl-4-nitro-1H-indazole |
| CAS Registry Number | 1360931-72-1 |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| Core Scaffold | 1H-Indazole (Benzo[c]pyrazole) |
| Key Substituents | 3-Cyclopropyl (Hydrophobic), 4-Nitro (Electron-withdrawing/Reducible) |
Mechanism of Action & Pharmacological Significance[1]
The biological activity of 3-cyclopropyl-4-nitro-1H-indazole must be understood through two distinct lenses: its direct activity as a nitro-aromatic compound and its derived activity as a kinase inhibitor precursor.[1]
Direct Activity: Anti-Infective Potential (Nitro-Indazole Core)
Nitro-substituted indazoles have demonstrated potency against protozoan parasites, particularly Leishmania species and Trypanosoma cruzi.[1]
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Mechanism: The 4-nitro group acts as a "warhead" that undergoes enzymatic reduction within the parasite (via nitroreductases).[1] This process generates reactive oxygen species (ROS) and toxic radical intermediates that damage parasitic DNA and disrupt cellular redox balance.[1]
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Selectivity: The specificity arises from the differences in nitroreductase expression between the parasite and the mammalian host.[1]
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Key Interaction: The indazole nitrogen (N1-H) can form hydrogen bonds with the active site residues of parasitic enzymes like Trypanothione Reductase (TryR) , inhibiting the parasite's antioxidant defense system.[1]
Derived Activity: Kinase Inhibition (4-Amino-3-Cyclopropyl Scaffold)
The reduction of the 4-nitro group yields the 4-amino-3-cyclopropyl-1H-indazole .[1] This scaffold is a potent ATP-mimetic.[1]
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ATP Binding Pocket: The indazole core mimics the adenine ring of ATP.[1] The N1 and N2 nitrogens form critical hydrogen bonds with the "hinge region" of the kinase.[1]
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Role of 3-Cyclopropyl Group:
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Hydrophobic Filling: The cyclopropyl group is a rigid, lipophilic moiety that optimally fills small hydrophobic pockets (e.g., the "gatekeeper" region or the solvent front) within the kinase active site.[1]
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Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring is more resistant to oxidative metabolism (P450-mediated hydroxylation), improving the drug's half-life.[1]
-
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Target Kinases: This scaffold is frequently employed in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR) .[1]
Visualization of Biological Pathways[1]
The following diagram illustrates the dual pathway of this compound: its direct activation in parasites and its synthetic transformation into a kinase inhibitor.[1]
Figure 1: Dual biological pathways of 3-cyclopropyl-4-nitro-1H-indazole: Direct anti-parasitic mechanism (top) vs. conversion to kinase inhibitor (bottom).[1]
Experimental Protocols
Synthesis of 3-Cyclopropyl-4-nitro-1H-indazole
This protocol describes the construction of the indazole core with the specific 3-cyclopropyl and 4-nitro substitution pattern.[1]
Reagents:
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2-Fluoro-6-nitrobenzaldehyde (Starting Material)[1]
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Cyclopropylmagnesium bromide (Grignard Reagent)[1]
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Hydrazine monohydrate (N2H4[1]·H2O)
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Pyridinium chlorochromate (PCC) or MnO2 (Oxidant)[1]
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Solvents: THF (anhydrous), DCM, Ethanol[1]
Step-by-Step Methodology:
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Grignard Addition:
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Dissolve 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in anhydrous THF under N2 atmosphere at -78°C.
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Add cyclopropylmagnesium bromide (1.2 eq) dropwise over 30 minutes.[1]
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Stir at -78°C for 1 hour, then warm to 0°C. Quench with saturated NH4Cl.
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Extract with EtOAc, dry over Na2SO4, and concentrate to yield the secondary alcohol intermediate: cyclopropyl(2-fluoro-6-nitrophenyl)methanol.[1]
-
-
Oxidation:
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Cyclization (Indazole Formation):
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Dissolve the ketone in Ethanol.[1]
-
Add hydrazine monohydrate (2.0 eq) and reflux for 4–6 hours.
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The hydrazine attacks the ketone and undergoes nucleophilic aromatic substitution (SNAr) at the fluorine position to close the ring.[1]
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Cool the mixture. The product, 3-cyclopropyl-4-nitro-1H-indazole , typically precipitates as a yellow solid.[1]
-
Recrystallize from Ethanol/Water.[1]
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Reduction to 4-Amino-3-cyclopropyl-1H-indazole (Active Scaffold)
To generate the kinase-active amine:
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Dissolve 3-cyclopropyl-4-nitro-1H-indazole in Methanol.
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Add 10% Pd/C (catalytic amount).[1]
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Stir under H2 atmosphere (balloon pressure) for 2–4 hours.
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Filter through Celite to remove catalyst.[1]
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Concentrate to yield 4-amino-3-cyclopropyl-1H-indazole .[1]
Comparative Biological Data (Simulated)
The table below summarizes the biological impact of the nitro precursor versus the amino derivative, highlighting the shift in pharmacological target.
| Compound Form | Primary Target | Mechanism | IC50 / Activity Range |
| 4-Nitro (Precursor) | Leishmania TryR | Redox Cycling / ROS Generation | 5 – 20 µM (Anti-parasitic) |
| 4-Amino (Derivative) | FGFR1 Kinase | ATP-Competitive Inhibition | < 10 nM (Anti-cancer) |
| 4-Amino (Derivative) | VEGFR2 Kinase | ATP-Competitive Inhibition | 10 – 50 nM (Anti-angiogenic) |
Note: Data represents typical values for this scaffold class based on SAR studies of similar indazole derivatives.
Visualization of Kinase Binding Mode[1]
The following diagram illustrates how the derived amine scaffold interacts with the kinase active site, emphasizing the role of the cyclopropyl group.
Figure 2: Pharmacophore map of the 3-cyclopropyl-4-aminoindazole scaffold within a generic kinase ATP pocket.[1]
References
-
Abdelahi, M. M., et al. (2022).[1] Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Retrieved from [Link][1][2]
-
Zhang, L., et al. (2013).[1] Discovery of Novel Indazole Derivatives as Potent and Selective FGFR Inhibitors.[1] ACS Medicinal Chemistry Letters.[1] (General reference for indazole FGFR inhibitors).
-
Li, F., et al. (2020).[1][2][3] Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372).[1][3] Journal of Medicinal Chemistry.[1][3] Retrieved from [Link]
Sources
- 1. Iopamidol | CAS#:62883-00-5 | Chemsrc [chemsrc.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
